![molecular formula C15H11BrN2O2 B2612622 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 313662-94-1](/img/structure/B2612622.png)
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Often use palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Products are more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has several research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: It is believed to disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer Activity: May involve the inhibition of specific signaling pathways or induction of apoptosis in cancer cells.
Electronic Applications: Functions as an electron transporter in OLEDs, facilitating the movement of electrons through the device.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methoxy group on the phenyl ring.
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the bromine atom on the phenyl ring.
Uniqueness
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the combination of the bromine and methoxy substituents, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs or as a precursor for more complex pharmaceuticals.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-4-11(5-9-13)15-18-17-14(20-15)10-2-6-12(16)7-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYVZZZFJRLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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